2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 2,4-dimethoxyphenyl group at position 5 and a sulfanyl acetamide moiety at position 2. The acetamide nitrogen is further linked to a 4-chlorophenyl group via a thioether bridge. Key spectroscopic characteristics include:
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-24-12-5-8-14(15(9-12)25-2)17-21-22-18(26-17)20-16(23)10-27-13-6-3-11(19)4-7-13/h3-9H,10H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPHMFDTFSGUTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the 1,3,4-oxadiazole ring . The intermediate product is then subjected to nucleophilic substitution reactions to introduce the sulfanyl and acetamide groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Several studies have indicated that compounds with sulfanyl groups exhibit significant antimicrobial properties. The presence of the chlorophenyl moiety enhances this activity by increasing lipophilicity, which aids in membrane penetration.
- A case study demonstrated that derivatives of oxadiazole compounds showed potent activity against various bacterial strains, suggesting that our compound may have similar efficacy .
-
Anti-inflammatory Properties
- Research has shown that oxadiazole derivatives can inhibit inflammatory pathways. In vitro assays revealed that compounds similar to 2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide exhibited reduced levels of pro-inflammatory cytokines in human cell lines .
- A comparative study highlighted the effectiveness of oxadiazole derivatives in reducing inflammation in animal models of arthritis .
-
Antitumor Activity
- Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. A recent investigation into structurally related compounds indicated that they could induce apoptosis in breast cancer cells .
- The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways.
Agrochemical Applications
- Pesticidal Properties
- The compound's structural features suggest potential applications as a pesticide. Studies have shown that similar sulfanyl-containing compounds can act as effective insecticides due to their ability to interfere with insect neurophysiology.
- Field trials have reported promising results for oxadiazole-based pesticides in controlling aphid populations without harming beneficial insects .
Material Science Applications
- Polymer Synthesis
- The unique properties of the compound allow it to be used as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
- Research has demonstrated that polymers synthesized with oxadiazole units exhibit improved fire resistance and mechanical properties compared to traditional polymers .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |
| Anti-inflammatory Properties | Reduced pro-inflammatory cytokines | |
| Antitumor Activity | Induces apoptosis in cancer cell lines | |
| Agrochemicals | Pesticidal Properties | Effective against aphids without harming beneficial insects |
| Material Science | Polymer Synthesis | Enhanced thermal stability and fire resistance |
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with various molecular targets. The oxadiazole ring is known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . Additionally, the compound’s ability to form hydrogen bonds and interact with nucleophilic sites in biological molecules contributes to its biological activities .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
N-(4-Chlorophenyl)-2-((5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)thio)acetamide (14a)
- Structure : Differs in lacking the 2,4-dimethoxyphenyl group; instead, it has a 4-chlorophenyl substituent on the oxadiazole.
- Properties: Melting point: Not explicitly reported, but similar compounds range from 134–178°C . Bioactivity: Demonstrates moderate enzyme inhibition and antibacterial activity due to the electron-withdrawing chloro group .
N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides
- Structure : Contains a 3,4,5-trimethoxyphenyl group on the oxadiazole, enhancing electron-donating effects.
- Properties :
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)thio)-N-(2,5-Dimethoxyphenyl)acetamide (5i)
- Structure : Replaces the chlorophenyl with a bromobenzofuran moiety, introducing bulkier aromaticity.
- Properties :
Physicochemical Properties
Spectroscopic Comparison
- 1H-NMR :
- IR : All analogs exhibit C=O stretches (~1680 cm⁻¹), but C–O stretches vary slightly based on substituent electronegativity .
Biological Activity
2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H16ClN3O4S
- Molecular Weight : 406.85 g/mol
Biological Activity Overview
The biological activities of this compound are attributed to the presence of the 1,3,4-oxadiazole ring and various functional groups that enhance its interaction with biological targets.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. For instance:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect (IC50 = 10 µg/mL) | |
| Escherichia coli | Moderate activity (IC50 = 15 µg/mL) | |
| Candida albicans | Effective against fungal strains |
The presence of the chlorophenyl and dimethoxyphenyl groups is believed to enhance its antimicrobial efficacy through synergistic effects.
Anticancer Potential
The anticancer properties of 1,3,4-oxadiazole derivatives have been widely studied. This compound has shown promising results in inhibiting cancer cell growth through various mechanisms:
- Mechanism of Action :
-
In vitro Studies :
- The compound demonstrated cytotoxicity against several cancer cell lines including breast (MCF-7) and lung (A549) cancer cells.
Case Studies
Several studies have illustrated the effectiveness of this compound in biological assays:
- Study on Anticancer Activity :
- Antimicrobial Efficacy Study :
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of oxadiazole derivatives:
- The presence of electron-withdrawing groups (like Cl) on the phenyl ring enhances cytotoxicity.
- The dimethoxy substitution on the aromatic ring is linked to improved antimicrobial activity.
Q & A
Q. What are the standard synthetic protocols for preparing 2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide?
- Methodological Answer : The compound is typically synthesized via a multi-step procedure involving: (i) Formation of the 1,3,4-oxadiazole core through cyclization of thiosemicarbazides under acidic conditions (e.g., using concentrated sulfuric acid or acetic acid) . (ii) Sulfanyl-acetamide coupling: The 4-chlorophenylsulfanyl group is introduced via nucleophilic substitution or thioetherification, often using mercaptoacetic acid derivatives in the presence of a base (e.g., K₂CO₃) . (iii) Purification via recrystallization (e.g., DMF-AcOH mixtures) or column chromatography. Key parameters include reaction time (5–12 hours under reflux) and stoichiometric control of substituents to avoid side products .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR validate aromatic protons (e.g., 2,4-dimethoxyphenyl signals at δ 3.8–4.0 ppm for OCH₃) and acetamide carbonyls (δ ~165–170 ppm) .
- X-ray Crystallography : Resolves bond lengths (e.g., C–S bond ~1.76–1.82 Å in thioether linkages) and dihedral angles between aromatic rings .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., loss of –CH₂CO– groups) .
Q. How can researchers assess the in vitro toxicity profile of this compound?
- Methodological Answer :
- Use MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values .
- Evaluate acute toxicity via Ames tests for mutagenicity and hemolysis assays for erythrocyte compatibility .
- Reference safety protocols for handling sulfanyl and chlorophenyl groups, including PPE requirements and waste disposal .
Advanced Research Questions
Q. How can computational tools optimize the synthetic route for this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for cyclization and coupling steps .
- Condition Screening : Apply machine learning (e.g., ICReDD’s algorithms) to predict optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation .
- Retrosynthetic Analysis : Tools like UCSF Chimera visualize steric hindrance in intermediates, guiding substituent placement .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Comparative Assays : Re-test the compound under standardized conditions (e.g., fixed pH, temperature) using reference inhibitors (e.g., doxorubicin for cytotoxicity) .
- Structural Meta-Analysis : Correlate activity variations with crystallographic data (e.g., conformational flexibility of the oxadiazole ring) .
- Dose-Response Studies : Identify non-linear effects (e.g., hormetic responses) using gradient concentrations .
Q. How can molecular docking elucidate the compound’s mechanism of action?
- Methodological Answer :
- Protein Preparation : Download target structures (e.g., bacterial FabH enzyme) from PDB, remove water molecules, and add hydrogens using UCSF Chimera .
- Ligand Docking : Perform flexible docking with AutoDock Vina, focusing on binding pockets (e.g., hydrophobic interactions with 4-chlorophenyl groups) .
- Validation : Compare docking scores (ΔG values) with experimental IC₅₀ data and mutagenesis studies .
Q. What approaches are used for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with varying substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and test bioactivity .
- QSAR Modeling : Use Gaussian-based descriptors (e.g., HOMO-LUMO gaps) to predict electronic effects on enzyme inhibition .
- Pharmacophore Mapping : Identify critical motifs (e.g., oxadiazole-thioether linkage) via overlay with known inhibitors .
Q. How can crystallography and conformational analysis improve drug design?
- Methodological Answer :
- Crystal Structure Refinement : Resolve disorder in the 1,3,4-oxadiazole ring using SHELX and Olex2, ensuring accurate bond angles .
- Dynamic Analysis : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to study ring puckering and solvent interactions .
- Torsional Profiling : Calculate rotational barriers for the sulfanyl-acetamide bond to guide rigid analog design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
